MK-5046 is a small molecule classified as a nonpeptide agonist of the bombesin receptor subtype-3 (BRS-3). [, ] BRS-3, an orphan G-protein-coupled receptor, plays a significant role in regulating energy homeostasis, influencing physiological processes such as energy expenditure, food intake, and body weight. [, ] MK-5046's high selectivity and potency for BRS-3 have made it an invaluable tool in investigating the receptor's role in various physiological and pathological processes. [, ]
MK-5046 is a potent and selective agonist for the bombesin receptor subtype-3, which is an orphan G protein-coupled receptor. This compound has garnered attention due to its potential therapeutic applications, particularly in the management of obesity and metabolic disorders. MK-5046 has been shown to influence various physiological processes, including appetite regulation and energy expenditure, making it a valuable tool in pharmacological research.
MK-5046 was developed through high-throughput screening of compound libraries aimed at identifying novel agonists for the bombesin receptor subtype-3. It is classified as a non-peptide agonist, distinguishing it from traditional peptide-based ligands. The compound's structure incorporates specific functional groups that enhance its binding affinity and selectivity for the bombesin receptor subtype-3.
The synthesis of MK-5046 involves advanced organic chemistry techniques. Initial synthesis steps typically utilize solid-phase peptide synthesis methods, which allow for the construction of complex peptide chains. The process involves:
The molecular structure of MK-5046 is characterized by several distinct functional groups that contribute to its pharmacological properties. Key features include:
Data from structural studies indicate that MK-5046 exhibits specific binding characteristics to the bombesin receptor subtype-3, with an affinity that allows for effective receptor activation at low concentrations .
MK-5046 undergoes various chemical reactions that are essential for its function as a receptor agonist. These reactions include:
The mechanism of action of MK-5046 involves several key processes:
MK-5046 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for further development in clinical applications .
MK-5046 has significant scientific uses, particularly in:
MK-5046 (CAS 1022152-70-0) is a structurally defined small molecule with the chemical formula C₂₀H₁₈F₆N₄O. Its molecular weight is 444.37 g/mol, featuring a chiral center that confers stereospecific activity, with the (S)-enantiomer being the pharmacologically active form. The structure integrates several key moieties: a fluorinated cyclopropylmethyl group attached to an imidazole ring, a trifluoromethyl alcohol linker, and a pyrazolylphenyl substituent. This design contributes to its high affinity for Bombesin Receptor Subtype-3 (BRS-3) and metabolic stability. Fluorine atoms at strategic positions shield metabolic hotspots, reducing oxidative degradation and enhancing membrane permeability [1] [8] [10].
Table 1: Molecular Properties of MK-5046
Property | Value |
---|---|
Chemical Formula | C₂₀H₁₈F₆N₄O |
Molecular Weight (g/mol) | 444.37 |
CAS Number | 1022152-70-0 |
Key Structural Features | Chiral center, trifluoromethyl groups, imidazole-pyrazole system |
The synthesis of MK-5046 evolved through iterative medicinal chemistry optimization. Initial leads like compound 2 (Bag-1) exhibited potent BRS-3 agonism (EC₅₀ = 47 nM) but suffered from poor pharmacokinetics due to hepatic oxidation of the pyridine ring and ethyl linker. To address this, a fluoropyridine analog (3) was synthesized, improving metabolic stability (rat liver microsome half-life: 3 min vs. 1 min for 2) [3] [7] [10]. Further modifications focused on:
Early BRS-3 research relied on non-selective peptide agonists like [D-Tyr⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]bombesin(6-14) (peptide-1), which activated all bombesin receptor subtypes (GRPR, NMBR, BRS-3) with similar potency. This lack of selectivity impeded mechanistic studies of BRS-3-specific functions. The discovery of MK-5046 marked a paradigm shift as the first orally active, selective small-molecule BRS-3 agonist (EC₅₀ = 25 nM for human BRS-3). Its non-peptide structure conferred advantages over peptide tools:
Table 2: Key Agonists in BRS-3 Research
Compound | Type | hBRS-3 EC₅₀ | Selectivity | Key Limitation |
---|---|---|---|---|
Peptide-1 | Peptide | ~10 nM | Low (pan-BnR agonist) | Rapid proteolysis |
Bag-1 (Compound 2) | Small molecule | 47 nM | Moderate | High clearance (T₁/₂=1 min) |
MK-5046 | Small molecule | 25 nM | High | Species potency variation |
BRS-3 was initially classified as an orphan receptor due to the absence of an identified endogenous high-affinity ligand. While it shares 50% homology with GRPR/NMBR, it does not bind bombesin or related peptides with high affinity. MK-5046 played a pivotal role in "deorphanizing" BRS-3 pharmacologically by:
Table 3: Functional Effects of MK-5046 in Preclinical Models
Effect | Experimental Model | Result | Mechanistic Insight |
---|---|---|---|
Food Intake Reduction | DIO mice (oral, 30 mg/kg) | 40-60% acute reduction | BRS-3-dependent; absent in KO mice |
Body Weight Loss | DIO mice (s.c., 14 days) | Significant dose-dependent reduction | Linked to increased metabolic rate |
Insulin Secretion | Human islets (in vitro) | Enhanced glucose-stimulated secretion | Direct β-cell PLC activation |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2